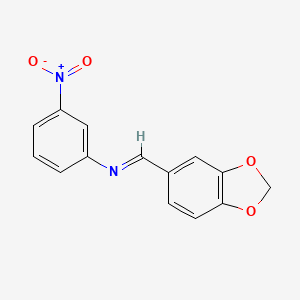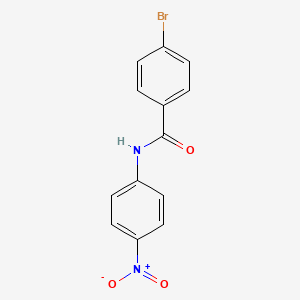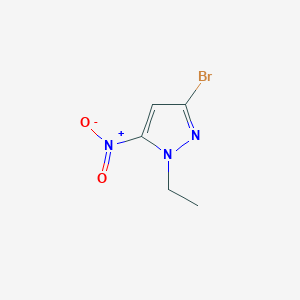![molecular formula C30H48N4O8S2 B11710461 N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B11710461.png)
N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a polyether diamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted sulfonamides .
Aplicaciones Científicas De Investigación
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-1,2-Ethanediylbis (4-methylbenzenesulfonamide): Similar structure but lacks the polyether chain.
4-Methylbenzenesulfonamide: A simpler compound with only one sulfonamide group.
N-Allyl-4-methylbenzenesulfonamide: Contains an allyl group instead of the polyether chain.
Uniqueness
4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups and a polyether chain
Propiedades
Fórmula molecular |
C30H48N4O8S2 |
|---|---|
Peso molecular |
656.9 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[16-[2-[(4-methylphenyl)sulfonylamino]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C30H48N4O8S2/c1-27-3-7-29(8-4-27)43(35,36)31-11-13-33-15-19-39-23-25-41-21-17-34(18-22-42-26-24-40-20-16-33)14-12-32-44(37,38)30-9-5-28(2)6-10-30/h3-10,31-32H,11-26H2,1-2H3 |
Clave InChI |
NGTUTZMSURWQHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCCOCCN(CCOCCOCC2)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11710415.png)

![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)

![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)

![Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate](/img/structure/B11710465.png)
